7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12) |
InChI Key |
ANMDENKUSORZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromopyrido 2,3 D Pyrimidin 4 1h One and Its Analogues
Established Synthetic Pathways for Pyrido[2,3-d]pyrimidin-4(1H)-one Cores
The construction of the fundamental pyrido[2,3-d]pyrimidin-4(1H)-one scaffold can be achieved through several reliable synthetic routes. These methods primarily include building the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) precursor or, more commonly, forming the pyridone ring from a functionalized pyrimidine.
One of the primary methods for constructing the pyrido[2,3-d]pyrimidin-4(1H)-one core begins with appropriately substituted pyridine derivatives. nuph.edu.ua This "pyridine-first" approach leverages the reactivity of adjacent amino and carboxamide functionalities on the pyridine ring to build the fused pyrimidine ring.
A key starting material for this pathway is 2-aminonicotinamide or its derivatives. The cyclization is typically achieved by reacting the 2-aminonicotinamide with a single-carbon source that will form the C2 position of the pyrimidine ring. Reagents such as triethyl orthoformate or various carboxylic acid chlorides can be employed for this purpose. osi.lv For instance, the reaction of a substituted 2-aminonicotinamide with triethyl orthoformate leads to the formation of the corresponding pyrido[2,3-d]pyrimidin-4(1H)-one. osi.lv Similarly, acylation of the 2-amino group with a carboxylic acid chloride, followed by intramolecular cyclization via condensation with the adjacent amide, also yields the desired bicyclic structure. osi.lv
Table 1: Examples of Pyrido[2,3-d]pyrimidin-4(1H)-one Synthesis from Substituted Pyridines
| Pyridine Precursor | Reagent | Conditions | Product | Yield (%) |
| 2-Aminonicotinamide | Triethyl orthoformate | Reflux | Pyrido[2,3-d]pyrimidin-4(1H)-one | Not Specified |
| N-substituted 2-aminonicotinamides | Carboxylic Acid Chlorides | Stepwise: Acylation then Cyclization | 2-Substituted pyrido[2,3-d]pyrimidin-4(1H)-ones | Varies |
| 2-Amino-5-cyanonicotinamide | Formamide | Heat | 6-Cyanopyrido[2,3-d]pyrimidin-4(1H)-one | Good |
A more prevalent and versatile strategy involves the annulation, or formation, of a pyridone ring onto a pre-existing, suitably functionalized pyrimidine ring. nuph.edu.ua This "pyrimidine-first" approach typically starts with a 6-aminopyrimidine derivative, such as 6-aminouracil (B15529) or 6-amino-2-thiouracil. jocpr.com The pyridine ring is then constructed by reacting the aminopyrimidine with a three-carbon synthon.
This reaction proceeds via an initial Michael addition of the C5-position of the activated pyrimidine ring to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration sequence. jocpr.com A wide variety of reagents can provide the three-carbon fragment, including 1,3-dicarbonyl compounds (like acetylacetone), α,β-unsaturated aldehydes, ketones, and esters. jocpr.com The choice of reagent allows for significant diversity in the substitution pattern of the newly formed pyridine ring. For example, the reaction of 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one core. researchgate.net These strategies combine multiple reactants in a single reaction vessel to form the complex bicyclic product in a single operation, avoiding the need to isolate intermediates.
A common example is a three-component reaction involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. For instance, the reaction of 6-aminothiouracil, various aromatic aldehydes, and malononitrile (B47326) can be catalyzed to produce highly substituted pyrido[2,3-d]pyrimidines. nih.govrsc.org Another MCR approach involves the microwave-assisted reaction of phenyl guanidine, malononitrile, and methyl acrylate, which yields a 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. mdpi.com These methods are prized for their operational simplicity, high atom economy, and the ability to rapidly generate libraries of analogues. researchgate.net
Table 2: Examples of One-Pot Syntheses for the Pyrido[2,3-d]pyrimidine (B1209978) Core
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| 6-Aminothiouracil | Aromatic Aldehyde | Malononitrile | I₂ / DMF, Microwave | 7-Aryl-5-amino-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one |
| 6-Aminouracil | Benzaldehyde | Ethyl Cyanoacetate | Brønsted-acidic ionic liquid | 7-Aryl-5-amino-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
| Phenyl Guanidine | Malononitrile | Methyl Acrylate | Microwave | 4-Amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one |
Targeted Bromination Strategies for Position 7
Once the pyrido[2,3-d]pyrimidin-4(1H)-one core is synthesized, the next crucial step is the introduction of a bromine atom at the 7-position. This requires a bromination method that is highly regioselective.
The targeted bromination of the pyrido[2,3-d]pyrimidin-4(1H)-one ring system is an electrophilic aromatic substitution reaction. The position of bromination (regioselectivity) is dictated by the electronic properties of the bicyclic system. The pyridone portion of the molecule is generally electron-rich, and the nitrogen atom at position 8, along with the carbonyl group at position 4, directs electrophiles to specific positions. The C7 position is activated towards electrophilic attack.
Direct bromination using molecular bromine (Br₂) can be effective, but may sometimes lead to over-bromination or side reactions. Therefore, milder and more selective brominating agents are often preferred. The choice of solvent can also play a critical role in controlling the regioselectivity of the reaction, with polar solvents sometimes favoring different outcomes than nonpolar ones. manac-inc.co.jp
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.com It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of electrophilic bromine, which helps to prevent side reactions. masterorganicchemistry.com
In the context of synthesizing 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, NBS is an ideal candidate for the targeted bromination step. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). manac-inc.co.jp The bromine atom in NBS is positively polarized due to the adjacent electron-withdrawing succinimide (B58015) ring, making it an effective electrophile. manac-inc.co.jp It reacts preferentially with the electron-rich C7 position of the pyrido[2,3-d]pyrimidin-4(1H)-one core. The reaction mechanism involves the attack of the π-electrons of the pyridone ring on the electrophilic bromine of NBS, proceeding through a resonance-stabilized intermediate before loss of a proton to restore aromaticity and yield the 7-bromo product.
Derivatization Strategies for this compound
The bromine atom at the C7-position and the nitrogen atoms within the pyrido[2,3-d]pyrimidin-4(1H)-one ring system offer multiple sites for chemical modification. These derivatization strategies are essential for creating diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar heterocyclic systems provides valuable insights into potential synthetic routes.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a versatile method for introducing aryl or heteroaryl substituents. For a related 2,4,6-trihalogenated pyrido[2,3-d]pyrimidine system, regioselective Suzuki-Miyaura coupling has been demonstrated, suggesting that the C7-bromo position of this compound could be selectively arylated under similar conditions. researchgate.net The typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DMF.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.org This reaction would allow for the introduction of a wide range of amino groups at the C7-position. The development of this reaction has provided a facile route for the synthesis of aryl amines, often replacing harsher traditional methods. wikipedia.org While a direct application on this compound is not readily found, studies on other brominated heterocyclic compounds demonstrate the feasibility of this transformation. For instance, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported, showcasing the potential for similar reactivity. researchgate.net
A general representation of these palladium-catalyzed reactions is shown below:
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Suzuki-Miyaura | This compound, Ar-B(OH)₂ | Pd catalyst, Base | 7-Arylpyrido[2,3-d]pyrimidin-4(1H)-one |
| Buchwald-Hartwig | This compound, R¹R²NH | Pd catalyst, Base, Ligand | 7-(R¹R²N)-pyrido[2,3-d]pyrimidin-4(1H)-one |
Nucleophilic Aromatic Substitution on the Brominated Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halo-substituted aromatic and heteroaromatic compounds. The electron-deficient nature of the pyridine and pyrimidine rings in the pyrido[2,3-d]pyrimidine system facilitates SNAr reactions at halogenated positions. The bromine atom at the C7 position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a diverse range of functional groups.
While specific literature detailing SNAr reactions on this compound is limited, the general principles of SNAr on related heterocyclic systems are well-established. For instance, studies on the manipulation of substituents at the C2 and C4 positions of pyrido[2,3-d]pyrimidin-7(8H)-ones often involve nucleophilic substitution of halogen atoms. nih.gov These reactions are typically carried out in a suitable solvent, often in the presence of a base to facilitate the reaction.
Modifications at the Pyrimidinone Nitrogen (N-alkylation/acylation)
The nitrogen atoms of the pyrimidinone ring, specifically at the N1 and N3 positions, are susceptible to alkylation and acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atoms, which can significantly alter the compound's physical, chemical, and biological properties.
General methods for the N-alkylation of pyrimidine and purine (B94841) derivatives often involve the use of alkyl halides in the presence of a base. nih.gov While specific conditions for this compound are not detailed in the available literature, analogous reactions on similar scaffolds suggest that bases like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile would be effective. The regioselectivity of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core.
Functionalization of the Pyridine Ring
Beyond the substitution of the bromine atom, the pyridine ring of this compound offers further opportunities for functionalization. Methods such as C-H activation and arylation can be employed to introduce substituents at other positions on the pyridine ring.
Direct C-H functionalization is an atom-economical approach to modify heterocyclic compounds. rsc.org While specific C-H functionalization of the pyridine ring in this compound has not been extensively reported, research on the C-H arylation of other pyridopyrimidine systems suggests the potential for such transformations. mdpi.com These reactions often utilize transition metal catalysts, such as palladium or ruthenium, to activate and functionalize the C-H bonds.
Reactivity Profile and Mechanistic Organic Chemistry of 7 Bromopyrido 2,3 D Pyrimidin 4 1h One
Nucleophilic Reactivity of the Pyrimidinone Moiety
The pyrimidinone moiety of 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one contains nitrogen and oxygen atoms with lone pairs of electrons, rendering them susceptible to attack by electrophiles. The lactam-lactim tautomerism inherent to the 4(1H)-one structure allows for reactivity at both the nitrogen (N1) and oxygen (O4) atoms.
Alkylation reactions represent a common manifestation of this nucleophilic character. Under basic conditions, deprotonation of the N1-H can occur, generating a highly nucleophilic anion that readily reacts with alkyl halides or other alkylating agents to form N-alkylated products. The choice of base and solvent can influence the regioselectivity of the alkylation, with stronger bases and polar aprotic solvents generally favoring N-alkylation.
Alternatively, O-alkylation can be achieved, particularly when employing harder alkylating agents or under conditions that favor the lactim tautomer. While less common than N-alkylation for this specific scaffold, the potential for O-alkylation exists and can be influenced by the reaction conditions.
Electrophilic Nature of the Bromine Substituent and Its Influence on Reactivity
The bromine atom at the C7 position is the most prominent electrophilic site in this compound. The electron-withdrawing nature of the fused pyrimidine (B1678525) ring, coupled with the inherent electronegativity of the bromine atom, polarizes the C-Br bond, making the carbon atom susceptible to nucleophilic attack. This electrophilicity is the basis for a wide array of palladium-catalyzed cross-coupling reactions, which are instrumental in the functionalization of this heterocyclic system.
These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to a low-valent palladium(0) complex is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine (B92270) ring.
Common cross-coupling reactions employed to modify the 7-position include:
Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. It is a versatile method for introducing aryl, heteroaryl, and vinyl substituents. For related brominated heterocyclic systems, a variety of boronic acids have been successfully coupled. researchgate.net
Buchwald-Hartwig Amination: This powerful tool enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orgchemspider.com This reaction is crucial for the synthesis of derivatives with diverse biological activities.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated product. wikipedia.org
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on analogous brominated heterocyclic cores, which can be extrapolated to this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | Good to Excellent | nih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 80 | High | wikipedia.org |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | Moderate to Good | wikipedia.org |
Stability and Transformation Pathways under Various Conditions
The stability of this compound is a critical consideration for its synthesis, storage, and application. The fused aromatic system imparts a significant degree of thermal stability. However, the molecule is susceptible to degradation under harsh acidic or basic conditions.
Under strongly acidic conditions, protonation of the nitrogen atoms in the pyrimidine ring can occur, potentially leading to hydrolysis of the lactam functionality. The C-Br bond is generally stable to acidic conditions, but prolonged exposure to strong, non-nucleophilic acids at elevated temperatures could lead to decomposition.
In the presence of strong bases, deprotonation of the N1-H is the primary reaction. However, at higher temperatures, nucleophilic aromatic substitution of the bromine atom by hydroxide (B78521) or other strong nucleophiles can occur, although this is generally less favorable than palladium-catalyzed processes.
Photochemical stability is another important aspect. Similar to other pyridone-containing systems, prolonged exposure to UV light may induce photochemical reactions, the nature of which would depend on the specific wavelength and the presence of photosensitizers.
Reaction Kinetics and Thermodynamic Considerations of Functionalization
The kinetics of the functionalization of this compound are largely dictated by the nature of the specific reaction. For palladium-catalyzed cross-coupling reactions, the rate is dependent on several factors, including the concentration of the catalyst, the nature of the ligand, the choice of base and solvent, and the reaction temperature. The oxidative addition step is often rate-limiting, and its rate is influenced by the electron density at the C7 position. The electron-withdrawing effect of the pyrimidine ring is expected to facilitate this step.
Comparative Reactivity with Related Brominated Heterocycles (e.g., Thieno[2,3-d]pyrimidin-4(1H)-ones)
This difference in electronic nature has several implications for reactivity:
Electrophilicity of the C-Br bond: The C7-Br bond in this compound is expected to be more electrophilic than the corresponding bond in the thieno[2,3-d]pyrimidine (B153573) analogue. This is due to the greater electron-withdrawing ability of the pyridine ring compared to the thiophene (B33073) ring. Consequently, the oxidative addition step in palladium-catalyzed reactions may proceed faster for the pyridopyrimidinone.
Nucleophilicity of the pyrimidinone moiety: The increased electron-withdrawing nature of the pyridine ring in the pyridopyrimidinone derivative is likely to decrease the nucleophilicity of the pyrimidinone nitrogen and oxygen atoms compared to the thienopyrimidinone. This could translate to slower rates of N- and O-alkylation.
The following table provides a qualitative comparison of the expected reactivity profiles:
| Reactivity Aspect | This compound | 7-Bromo-thieno[2,3-d]pyrimidin-4(1H)-one |
|---|---|---|
| Electrophilicity of C7-Br Bond | Higher | Lower |
| Rate of Oxidative Addition (Pd-catalyzed) | Faster (expected) | Slower (expected) |
| Nucleophilicity of Pyrimidinone N/O | Lower | Higher |
| Rate of N/O-Alkylation | Slower (expected) | Faster (expected) |
Biological Evaluation and Mechanistic Investigations of Pyrido 2,3 D Pyrimidinone Scaffolds
In Vitro Studies on Specific Biological Targets
In vitro assays are fundamental in determining the biological activity and mechanism of action of new chemical entities. For the pyrido[2,3-d]pyrimidinone class of compounds, these studies have revealed a broad spectrum of enzyme inhibitory activities, highlighting their versatility as a foundational structure for drug design.
Enzyme Inhibition Assays
The pyrido[2,3-d]pyrimidinone scaffold is a well-established template for the development of kinase inhibitors, which are crucial in cancer therapy due to their ability to interfere with signaling pathways that control cell growth and proliferation.
PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth that is frequently hyperactivated in cancer. researchgate.net Several pyrido[2,3-d]pyrimidinone derivatives have been identified as potent inhibitors of this pathway. For instance, PF-04691502, which features a 4-methylpyrido[2,3-d]pyrimidin-7(8H)-one core, is an ATP-competitive inhibitor that targets both PI3K and mTOR. nih.gov It has been shown to inhibit mTORC1 activity in cells with an IC50 of 32 nM and effectively block the activation of downstream effectors like 4EBP1 and PRAS40. nih.gov
JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in inflammation and apoptosis. While specific inhibition data for 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one against JNK is not prominent, related structures have been explored. For example, optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors of IGF-1R has been undertaken to improve selectivity for JNK. researchgate.net
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Resistance to first-generation inhibitors often arises from the T790M mutation. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as potent and selective inhibitors of mutant EGFR. One study identified a promising compound, labeled B1, from a series of pyrido[2,3-d]pyrimidines, which exhibited an IC50 value of 13 nM against EGFRL858R/T790M. nih.gov This compound demonstrated over 76-fold selectivity for the mutant over wild-type EGFR (EGFRWT). nih.gov Another series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized, with compound 8a showing high inhibitory activity against both EGFRWT (IC50 = 0.099 µM) and EGFRT790M (IC50 = 0.123 µM). nih.gov
Tyrosine Kinase Inhibition: Beyond EGFR, the pyrido[2,3-d]pyrimidine scaffold has been utilized to target other tyrosine kinases. The derivative PD180970 was identified as a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. researchgate.net PD180970 inhibited the autophosphorylation of p210Bcr-Abl with an IC50 value of 5 nM and the kinase activity of purified recombinant Abl with an IC50 of 2.2 nM. researchgate.net Additionally, pyrido[2,3-d]pyrimidin-7-ones have been developed as potent inhibitors of Src tyrosine kinase, an enzyme involved in bone resorption. researchgate.net Other derivatives have been designed as inhibitors for cyclin-dependent kinases (CDKs), with the introduction of a methyl group at the C-5 position conferring excellent selectivity for Cdk4. researchgate.netnih.gov
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| PF-04691502 | mTORC1 | 32 nM | nih.gov |
| Compound B1 | EGFRL858R/T790M | 13 nM | nih.gov |
| Compound 8a | EGFRWT | 0.099 µM | nih.gov |
| Compound 8a | EGFRT790M | 0.123 µM | nih.gov |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 5 nM | researchgate.net |
| PD180970 | Recombinant Abl | 2.2 nM | researchgate.net |
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial agents. patsnap.com The pyrido[2,3-d]pyrimidine scaffold is structurally similar to folic acid and has been investigated for its DHFR inhibitory potential. mdpi.com Piritrexim, a notable pyrido[2,3-d]pyrimidine derivative, is a known DHFR inhibitor with antitumor properties. mdpi.com The development of non-classical antifolates based on this scaffold has led to compounds with potent inhibitory activity against human DHFR (hDHFR). For example, certain 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives have shown significant inhibition, with IC50 values as low as 0.46 µmol/L against recombinant hDHFR. nih.gov
| Compound Series | Target | Potent Compound IC50 | Reference |
|---|---|---|---|
| 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidines | recombinant hDHFR | 0.46 µM | nih.gov |
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. nih.gov Research into pyrido[2,3-d]pyrimidine derivatives has revealed their potential as COX inhibitors. A study on novel pyridine-pyrimidine hybrids identified several compounds with significant COX-2 inhibitory activity. nih.gov Specifically, compounds 9b , 9d , and 11c from this study demonstrated better COX-2 inhibition than the reference drug celecoxib, with IC50 values ranging from 0.25 to 0.89 µM, compared to celecoxib's IC50 of 1.11 µM. nih.gov
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 9b | COX-2 | 0.25 - 0.89 | nih.gov |
| Compound 9d | COX-2 | 0.25 - 0.89 | nih.gov |
| Compound 11c | COX-2 | 0.25 - 0.89 | nih.gov |
| Celecoxib (Reference) | COX-2 | 1.11 | nih.gov |
Falcipain-2 is a critical cysteine protease of the malaria parasite Plasmodium falciparum, playing an essential role in the degradation of host hemoglobin. nih.gov This makes it a prime target for antimalarial drug development. nih.govfrontiersin.org While specific studies on this compound are scarce, related heterocyclic structures like 2-pyrimidinecarbonitriles have been optimized as potent inhibitors of both falcipain-2 and falcipain-3. researchgate.net These inhibitors are crucial as they cut off the parasite's amino acid supply, which is essential for its survival. frontiersin.org
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a key protein in cell signaling whose mutation is a driver in many cancers. nih.gov Targeting SOS1 is a promising strategy for treating KRAS-driven cancers. researchgate.net Recently, a series of SOS1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold was designed and synthesized. nih.govresearchgate.net One compound, 8u , showed activity comparable to the known SOS1 inhibitor BI-3406 in both biochemical and 3-D cell growth inhibition assays. nih.govresearchgate.net This compound also displayed excellent selectivity over a panel of six kinases that are often inhibited by compounds with a similar scaffold, demonstrating its potential as a specific SOS1-targeting agent. nih.gov
| Compound | Target | Activity Comparison | Selectivity Profile | Reference |
|---|---|---|---|---|
| Compound 8u | SOS1 | Comparable to BI-3406 | IC50 > 10 µM against FGFR1, EGFR, HER2, PDGFRα, CDK2, CDK4 | nih.gov |
Anti-Proliferative and Apoptosis Induction Studies in Cellular Models
No specific studies detailing the anti-proliferative effects or the induction of apoptosis by this compound in cellular models were identified. While the broader pyrido[2,3-d]pyrimidine scaffold is a core component in molecules designed as inhibitors of kinases like Cdk4, EGFR, and PIM-1, which are involved in cell proliferation and survival, research has not specifically reported on the activity of the 7-bromo derivative. nih.govnih.govnih.gov
Antimicrobial Activity Assessment (Antibacterial, Antifungal)
There is no available data from scientific studies assessing the specific antibacterial or antifungal properties of this compound. Investigations into the antimicrobial potential of the pyrido[2,3-d]pyrimidine class have been conducted on other derivatives, but the efficacy of the 7-bromo substituted compound remains uncharacterized. nih.govrsc.org
Antiviral Activity Investigations
Specific investigations into the antiviral activity of this compound have not been reported in the reviewed literature. Research on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, has shown promise against various viruses, but this activity cannot be directly attributed to the this compound structure. nih.govnih.gov
Anti-inflammatory Response Evaluation
An evaluation of the anti-inflammatory response of this compound has not been documented. Although pyrimidine (B1678525) derivatives are known to be involved in anti-inflammatory mechanisms, often by inhibiting inflammatory mediators, specific studies on the 7-bromo derivative are absent. nih.gov
Insecticidal Activity Assessment
No studies concerning the insecticidal activity of this compound were found in the scientific literature.
Molecular Mechanisms of Action
Ligand-Receptor Binding Interactions
There is no specific information available regarding the ligand-receptor binding interactions of this compound. Molecular docking and binding studies have been performed on other pyrido[2,3-d]pyrimidine derivatives to elucidate their mechanisms of action, often involving interactions with the ATP-binding sites of various kinases. nih.govnih.gov However, the specific molecular targets and binding modes for the 7-bromo derivative have not been investigated.
Modulation of Cellular Signaling Pathways
The pyrido[2,3-d]pyrimidine scaffold is a core component of numerous molecules designed to act as potent kinase inhibitors, thereby modulating key cellular signaling pathways implicated in diseases like cancer and chronic inflammatory conditions. rsc.orgnih.gov These compounds typically exert their effects by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of various protein kinases. nih.govnih.gov
Derivatives of the pyrido[2,3-d]pyrimidinone class have been shown to inhibit a wide range of kinases, leading to the disruption of downstream signaling cascades that control cell growth, proliferation, differentiation, and survival. nih.govmdpi.com Notable pathways targeted by these scaffolds include:
Receptor Tyrosine Kinases (RTKs): Many pyrido[2,3-d]pyrimidinone derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., EGFRL858R/T790M), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). nih.govmdpi.comnih.gov By blocking the tyrosine kinase activity of these receptors, the compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. nih.govmdpi.com For instance, one study reported a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative that showed significant inhibitory activity against both wild-type EGFR and the resistant T790M mutant. nih.gov
Non-receptor Tyrosine Kinases: The scaffold is also effective against non-receptor tyrosine kinases like BCR-Abl and Src family kinases. rsc.orgnih.gov The derivative PD180970, for example, was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl in leukemia cells. nih.gov
Serine/Threonine Kinases: This class of compounds has been extensively developed to target serine/threonine kinases. Palbociclib, a well-known drug, is a pyrido[2,3-d]pyrimidin-7(8H)-one that selectively inhibits Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. nih.govmdpi.com Other derivatives have been developed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), an enzyme involved in pro-inflammatory NOD cell signaling, and Phosphoinositide 3-kinases (PI3K). nih.govmdpi.com The constitutive activation of the RAF-MEK-ERK signaling pathway is a common feature in many tumors, and pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been specifically designed to act as blockers of this pathway. nih.gov
The inhibition of these signaling pathways by pyrido[2,3-d]pyrimidinone-based compounds can lead to various cellular outcomes, including cell cycle arrest and apoptosis (programmed cell death). nih.govrsc.org For example, a potent derivative was shown to induce apoptosis in cancer cells by significantly increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another compound was found to arrest the cell cycle at the G1 phase. rsc.org
Structure-Activity Relationship (SAR) Studies
Identification of Key Pharmacophoric Features
The biological activity of pyrido[2,3-d]pyrimidinones is intrinsically linked to their core structure, which is considered a "privileged heterocyclic scaffold". nih.gov This structure's resemblance to purines and other endogenous nitrogenous bases allows it to function as a versatile ligand for various biological receptors, particularly the ATP-binding pocket of kinases. nih.govnih.gov
Key pharmacophoric features essential for the kinase inhibitory activity of this scaffold have been identified through extensive research:
The Pyrido[2,3-d]pyrimidinone Core: This bicyclic system serves as the fundamental anchor, positioning the various substituents correctly within the kinase active site. It often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) ring of ATP.
Hydrogen Bond Donors and Acceptors: The pyrimidinone ring contains hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen), which are crucial for anchoring the molecule in the ATP binding cleft. mdpi.com The 2-pyridone motif, in particular, is noted for its ability to act as both a hydrogen bond donor and acceptor, contributing to strong binding affinity. mdpi.com
Substituents at C4 and C2: A phenylamino (B1219803) group or a similar aromatic substituent is frequently found at the C4 position of the pyrimidine ring. This group often extends into a hydrophobic pocket of the kinase active site, forming van der Waals interactions. nih.gov Modifications at this position are critical for both potency and selectivity.
Solvent-Exposed Region Substituents: Substituents at other positions, such as C7, often extend towards the solvent-exposed region at the entrance of the ATP binding cleft. nih.gov These positions offer considerable steric freedom and are ideal for introducing moieties that can improve physicochemical properties like aqueous solubility without compromising inhibitory activity. nih.gov
Molecular docking studies have consistently validated this binding mode, showing how the core scaffold occupies the adenine region while various substituents explore adjacent hydrophobic and solvent-accessible areas. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
The potency and selectivity of pyrido[2,3-d]pyrimidinone inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided detailed insights into how specific modifications influence biological activity.
Substitutions on the C4-Phenylamino Group: The electronic and steric properties of substituents on the C4-phenylamino ring are critical. For instance, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, the 3-bromo substituent was found to be important for potent EGFR kinase inhibition. nih.gov In other series, the introduction of specific groups can direct selectivity. For example, a 3-methyl sulfone on a phenyl ring was found to provide increased selectivity for RIPK2 over ALK2 and potent NOD2 cell signaling inhibition. nih.gov
Modifications at the C7 Position: The C7 position is often directed towards a region with considerable steric freedom. nih.gov This allows for the introduction of a wide variety of solubilizing groups (polyols, cationic, and anionic substituents) to improve pharmacokinetic properties. Studies on EGFR inhibitors showed that attaching weakly basic amine derivatives, such as a morpholinopropyl group, at the C7 position led to a significant increase in aqueous solubility while retaining potent enzymatic and cellular inhibitory activity. nih.gov
Modifications at the C2 and C5-C6 Positions: Alterations at other positions also significantly impact activity. For EGFR inhibitors, introducing a branched chain into the solvent region was found to facilitate the formation of hydrogen bonds and improve activity. nih.gov In a series of dual VEGFR-2/HER-2 inhibitors, non-fused cyanopyridone precursors showed greater activity than the cyclized, fused pyridopyrimidine derivatives. mdpi.com Furthermore, introducing a 2-methyl group on the pyrimidine moiety resulted in a sevenfold decrease in activity against one cell line. mdpi.com
The following table summarizes the impact of various substituent modifications on the biological activity of the pyrido[2,3-d]pyrimidinone scaffold based on published research findings.
| Position of Modification | Substituent | Target Kinase/Pathway | Effect on Activity/Selectivity | Reference |
| C4-Phenyl Group | 3-Methyl sulfone | RIPK2/NOD Signaling | Increased selectivity vs. ALK2; potent NOD2 inhibition. | nih.gov |
| C7 | Weakly basic amines (e.g., morpholinopropyl) | EGFR | Increased aqueous solubility with retention of potent inhibitory activity. | nih.gov |
| C5 | N-(3-chlorophenyl)acetamido | RAF-MEK-ERK Pathway | Part of a compound with excellent antiproliferative activity. | nih.gov |
| C2 | 2-Methyl group | VEGFR-2/HER-2 | Sevenfold decrease in activity compared to H. | mdpi.com |
| Side Chain | N,N,N-trimethylethylenediamine | EGFRL858R/T790M | Enhanced activity, possibly due to deeper penetration into the solvent region. | nih.gov |
Development of Predictive Quantitative Structure-Activity Relationships (QSAR)
To better understand the relationship between the chemical structure of pyrido[2,3-d]pyrimidinone derivatives and their biological activity, and to guide the design of more potent inhibitors, researchers have developed quantitative structure-activity relationship (QSAR) models. These computational models correlate variations in the physicochemical properties of the compounds with their observed biological activities.
Both 2D- and 3D-QSAR studies have been applied to this scaffold. For a series of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, predictive 2D- and 3D-QSAR models were successfully developed. These models helped in understanding the key molecular properties that affect the inhibitory activity.
In 3D-QSAR modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a crucial step is the alignment of the series of molecules. The compounds are typically aligned based on a common core structure or a pharmacophore model. The resulting 3D-QSAR models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps provide a visual guide for designing new molecules with enhanced potency. For example, a 3D-QSAR study on pyrido[2,3-d]pyrimidines as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors was developed using a dataset of 77 compounds, demonstrating the utility of this approach for optimizing inhibitors for specific targets. ijddd.com
These QSAR models, often used in conjunction with molecular docking, serve as powerful predictive tools in the drug discovery process, enabling the rational design of novel pyrido[2,3-d]pyrimidinone derivatives with improved therapeutic potential.
Computational and Theoretical Studies of 7 Bromopyrido 2,3 D Pyrimidin 4 1h One
Computational and theoretical chemistry provides invaluable insights into the behavior of molecules, guiding drug discovery and development by predicting molecular properties, interactions, and potential biological activity. For 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives, these in silico methods are crucial for understanding their structure-activity relationships (SAR) and mechanisms of action at a molecular level.
Advanced Spectroscopic and Structural Characterization of 7 Bromopyrido 2,3 D Pyrimidin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For derivatives of 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation
High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) NMR spectroscopy are fundamental tools for the structural analysis of pyridopyrimidine derivatives.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In a typical this compound derivative, the aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts. The proton at the C5 position (H-5) and the proton at the C6 position (H-6) typically appear as doublets due to coupling with each other. The proton of the N-H group at position 1 is often observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. Substituents on the core structure will cause predictable shifts in the signals of nearby protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C4) is characteristically found in the downfield region of the spectrum, typically around 160-170 ppm. The carbon atom bearing the bromine (C7) will also have a distinct chemical shift. Complete assignment of all carbon signals is often achieved with the aid of two-dimensional NMR techniques. nih.gov
¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic rings. mdpi.comresearchgate.net The chemical shifts of N1, N3, and the pyridine nitrogen (N8) can provide valuable information about tautomeric forms, protonation states, and intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov For instance, the protonation state of the pyrimidine (B1678525) ring can be unambiguously determined by observing the changes in ¹⁵N chemical shifts in acidic media. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Core Structure
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-H | ~12.0 (broad singlet) | - |
| C2 | - | ~150-155 |
| C4 | - | ~160-165 |
| C4a | - | ~115-120 |
| H5 | ~8.8 (doublet) | - |
| C5 | - | ~155-160 |
| H6 | ~8.3 (doublet) | - |
| C6 | - | ~120-125 |
| C7 | - | ~110-115 |
| C8a | - | ~150-155 |
Note: Predicted values are based on data from analogous pyridopyrimidine structures and are subject to change based on solvent and substituents.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound derivatives, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This technique is crucial for assigning the carbon signals for C5 and C6 by correlating them to their attached, and previously assigned, protons (H-5 and H-6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For example, correlations from H-5 to carbons C4, C7, and C4a would help to confirm the connectivity of the heterocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. researchgate.net This is useful for determining the stereochemistry and conformation of substituents. For instance, a NOESY correlation between a proton on a substituent and a proton on the pyridopyrimidine core can help define the orientation of that substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound derivatives, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. youtube.com The molecular ion peak will appear as two peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). youtube.com
Electron impact (EI) ionization often leads to predictable fragmentation of the pyridopyrimidine core. sapub.orgresearchgate.net Common fragmentation pathways may involve the loss of small molecules like CO, HCN, or the bromine radical. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the synthesized compound. libretexts.orgyoutube.com
Table 2: Expected Mass Spectrometry Data for this compound
| Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ and [M+2]⁺ | Molecular Ion | 227 and 229 |
| [M-Br]⁺ | Loss of Bromine radical | 148 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 199 and 201 |
| [M-CO-HCN]⁺ | Sequential loss of CO and HCN | 172 and 174 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub For this compound derivatives, the IR spectrum will show characteristic absorption bands that confirm the presence of key structural features. researchgate.net
The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). libretexts.org The fingerprint region contains a complex pattern of absorptions that is unique to the specific molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (amide) | Stretching | 3200 - 3400 | Medium, Broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C=O (amide) | Stretching | 1650 - 1690 | Strong |
| C=N / C=C (ring) | Stretching | 1500 - 1650 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For example, the N1-H proton and the C4=O oxygen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of dimers or extended networks in the solid state. This information is crucial for understanding the physicochemical properties of the compound, such as its melting point and solubility.
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Increased Efficiency and Sustainability
Future research will likely focus on optimizing the synthesis of 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives. While classical synthetic routes often involve multi-step processes, newer methodologies aim for higher efficiency and sustainability. One promising approach is the use of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields for related pyridopyrimidine structures. nih.govnih.govrsc.org The development of one-pot, multi-component reactions, starting from simple precursors, represents another key research direction. nuph.edu.ua These strategies would not only make the synthesis more economical but also align with the principles of green chemistry by reducing solvent waste and energy consumption.
Exploration of New Biological Targets and Therapeutic Applications
The pyrido[2,3-d]pyrimidine (B1209978) skeleton is a well-established pharmacophore for targeting protein kinases. researchgate.net Derivatives have been investigated as inhibitors of various kinases, including:
Cyclin-Dependent Kinases (CDKs), such as CDK4, which are crucial in cell cycle regulation and cancer. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutant forms like EGFRT790M that confer resistance to cancer therapies. nih.govnih.gov
Zeta-chain-associated protein kinase 70 (ZAP-70), a tyrosine kinase involved in T-cell signaling and a potential target for autoimmune diseases. nih.gov
Future research will involve using this compound as a starting material to generate extensive libraries of C7-substituted analogs. These libraries can then be screened against a wide array of kinases and other emerging biological targets, such as those involved in viral replication (e.g., SARS-CoV-2 main protease) or other signaling pathways. figshare.com The electronic properties of the substituent at the C7 position can be systematically varied to fine-tune binding affinity and selectivity for specific targets.
Integration of Advanced Computational Methods for Rational Design
Computational chemistry is an indispensable tool for modern drug discovery. In the context of this compound, advanced computational methods will be crucial for guiding the rational design of new derivatives.
Molecular Docking: This technique can be used to predict how derivatives synthesized from the 7-bromo precursor will bind to the ATP-binding site of target proteins, such as kinases. nih.govfigshare.com This allows for the pre-selection of candidates with the highest predicted binding affinity, prioritizing synthetic efforts.
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of the molecule. This is particularly useful for understanding the mechanism of subsequent reactions at the C7-position, such as Suzuki-Miyaura couplings, and for predicting the stability and electronic properties of the designed molecules. mdpi.com
Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules based on the pyrido[2,3-d]pyrimidine scaffold to ensure they possess the necessary characteristics for interacting with a specific biological target.
Design and Synthesis of Multi-Targeted Ligands
Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-targeted ligands that can inhibit several key proteins simultaneously. The this compound scaffold is an excellent starting point for creating such molecules. By utilizing the bromine as a reactive site, diverse functionalities can be introduced that are designed to interact with the binding sites of two or more distinct targets. For example, a single molecule could be engineered to inhibit both a primary kinase and a resistance-conferring mutant or two different kinases in a synergistic pathway.
Investigation of this compound as a Versatile Synthetic Intermediate
The most significant future application of this compound is its role as a versatile synthetic intermediate. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling , in particular, stands out as a highly effective method. This reaction involves coupling the aryl bromide (this compound) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgyoutube.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis in drug discovery. mdpi.com
The versatility of this approach allows for the introduction of a vast array of substituents at the 7-position of the pyridopyrimidine core, enabling systematic exploration of the structure-activity relationship (SAR).
Table 1: Potential Suzuki-Miyaura Coupling Reactions using this compound
| Boronic Acid/Ester Partner | Expected C7-Substituent | Potential Therapeutic Area |
|---|---|---|
| Phenylboronic acid | Phenyl | Anticancer (Kinase Inhibition) |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Anticancer, Anti-inflammatory |
| Pyridine-3-boronic acid | 3-Pyridinyl | CNS disorders, Kinase Inhibition |
| Thiophene-2-boronic acid | 2-Thienyl | Antimicrobial, Anticancer |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Kinase Inhibition, Metabolic Disorders |
This strategic modification is crucial for optimizing the pharmacological profile of lead compounds by enhancing potency, improving selectivity, and modifying pharmacokinetic properties. nih.govmdpi.com
Q & A
Q. What are the common synthetic routes for 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one?
Methodological Answer:
- One-pot multi-component synthesis : React 2-aminopyridine derivatives with aldehydes and brominating agents under basic conditions (e.g., potassium phosphate in water at 100°C). This approach simplifies purification by minimizing intermediates .
- Preformed pyrimidine strategy : Use 4-amino-5-bromopyrimidine precursors, enabling regioselective bromination. Yields >60% are achievable in ~87% of cases, as validated by SciFinder data .
Q. How is the purity and structural integrity of the compound validated?
Methodological Answer:
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- Kinase inhibition assays : Test against EGFR or VEGFR2, as pyrido[2,3-d]pyrimidines are known ATP-competitive inhibitors .
- Antitumor activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing structurally similar brominated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the bromo substituent?
Methodological Answer:
Q. How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
Q. What strategies improve solubility for in vitro bioassays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability while avoiding precipitation .
- Prodrug design : Introduce phosphate or acetyl groups at the 4-oxo position to enhance aqueous solubility .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. What mechanistic insights exist for its biological activity?
Methodological Answer:
- Kinase inhibition : Molecular docking suggests the bromine atom occupies a hydrophobic pocket in ATP-binding sites. Validate via competitive binding assays with ATP-γ-S .
- Metabolic stability : Use liver microsome assays to evaluate CYP450-mediated degradation, focusing on esterase-sensitive regions .
Q. How to mitigate challenges in large-scale synthesis?
Methodological Answer:
Q. What analytical techniques resolve thermal instability during characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
